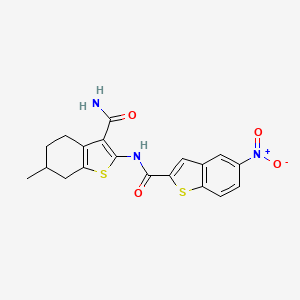

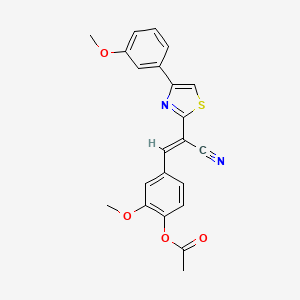

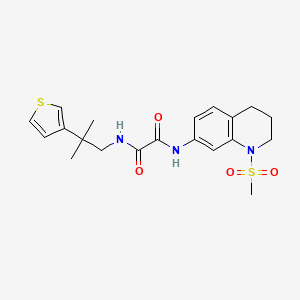

![molecular formula C18H21NO5 B2417092 Methyl 1-[(7-hydroxy-8-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate CAS No. 903189-70-8](/img/structure/B2417092.png)

Methyl 1-[(7-hydroxy-8-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as 1H-NMR and 13C-NMR .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using UV–Vis spectroscopy and NMR spectroscopy .Wissenschaftliche Forschungsanwendungen

Molecular and Crystal Structure Analysis

Research on similar compounds has contributed significantly to understanding the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals. For instance, the molecular and crystal structures of hydroxy derivatives of hydropyridine showcase the role of hydrogen bonding in molecular association and crystal packing, highlighting the compounds' conformational flexibility and their ability to form extended networks of hydrogen bonds (L. Kuleshova & V. Khrustalev, 2000).

Synthesis and Structural Elucidation

The synthesis and molecular structure of compounds structurally related to the one have been extensively studied. For example, the synthesis of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate and its stabilization through hydrogen bonding and C-H…π interactions show how molecular interactions contribute to the stability of these compounds. Such studies are fundamental in medicinal chemistry for designing compounds with specific biological activities (I. Khan et al., 2013).

Conformational and Reactivity Studies

Research into the conformation and reactivity of related compounds has provided insights into their potential applications in developing new therapeutic agents. For example, the novel synthesis of piperidine-fused benzoxazino- and quinazolinonaphthoxazines and their detailed conformational study through NMR spectroscopy and molecular modelling offer valuable information on their structural characteristics and potential reactivity (Renáta Csütörtöki et al., 2012).

Neuroprotective Agents

Compounds with structural similarities have been identified as potent and selective antagonists in the context of neuroprotection, illustrating the relevance of such molecules in researching neurological conditions. The identification of potent NMDA antagonists based on modifications to the piperidine ring structure underscores the importance of such chemical frameworks in developing neuroprotective agents (B. Chenard et al., 1995).

Enzyme Inhibition for Cancer Therapy

Similarly structured compounds have shown promise as inhibitors of specific enzymes associated with cancer progression, such as coactivator-associated arginine methyltransferase 1 (CARM1), a valuable target for hormone-dependent tumors. Research into enzyme and cellular characterization of these inhibitors highlights their potential in therapeutic applications for prostate and breast cancers (Donghang Cheng et al., 2011).

Wirkmechanismus

The mechanism of action of this compound is not fully understood, but it is thought to involve the modulation of various signaling pathways involved in inflammation and oxidative stress. It has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes, and inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.

Eigenschaften

IUPAC Name |

methyl 1-[(7-hydroxy-8-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5/c1-11-15(20)4-3-14-13(9-16(21)24-17(11)14)10-19-7-5-12(6-8-19)18(22)23-2/h3-4,9,12,20H,5-8,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSMYXCGIJZIZNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C=C2CN3CCC(CC3)C(=O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

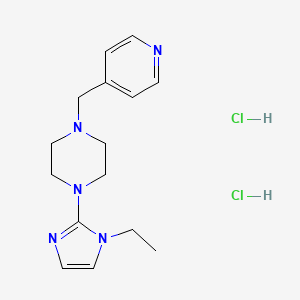

![5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2417012.png)

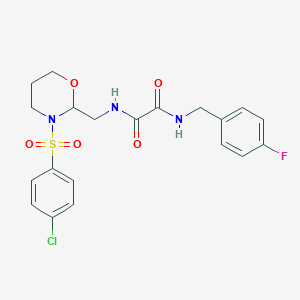

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2417016.png)

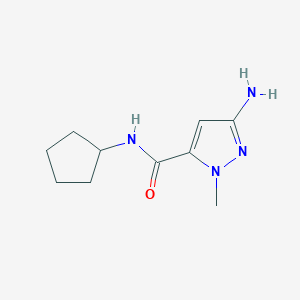

![3-(Iodomethyl)-2-oxaspiro[4.4]nonan-1-one](/img/structure/B2417024.png)

![2-(Methylsulfanyl)-4-phenoxy[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2417028.png)